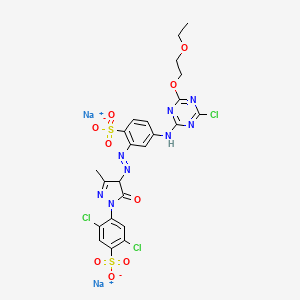
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonic acid, azo, and triazine groups.
Preparation Methods
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves several steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid This is followed by a series of reactions to introduce the dichloro, azo, and triazine groups
Chemical Reactions Analysis
Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine and azo groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biological assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with various molecular targets. The sulfonic acid group can interact with proteins and enzymes, altering their activity. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The triazine group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.
Comparison with Similar Compounds
Compared to other similar compounds, Benzenesulfonic acid, 2,5-dichloro-4-(4-((3-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-6-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its combination of functional groups. Similar compounds include:
Benzenesulfonic acid: Lacks the azo and triazine groups.
Azo compounds: Typically do not contain the sulfonic acid and triazine groups.
Triazine compounds: Often lack the sulfonic acid and azo groups.
This unique combination of functional groups gives the compound its distinct chemical properties and applications.
Properties
CAS No. |
72214-19-8 |
|---|---|
Molecular Formula |
C23H19Cl3N8Na2O9S2 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H21Cl3N8O9S2.2Na/c1-3-42-6-7-43-23-29-21(26)28-22(30-23)27-12-4-5-17(44(36,37)38)15(8-12)31-32-19-11(2)33-34(20(19)35)16-9-14(25)18(10-13(16)24)45(39,40)41;;/h4-5,8-10,19H,3,6-7H2,1-2H3,(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;/q;2*+1/p-2 |
InChI Key |
JIWBAHACOXXAQD-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOC1=NC(=NC(=N1)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















